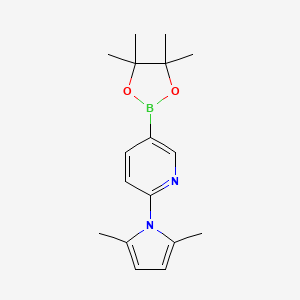

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyrrole ring and a pyridine ring, both of which are functionalized with various substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Functionalization of the Pyrrole Ring: The 2,5-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Boronate Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

Substitution: Both the pyrrole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

Oxidation: Pyrrole oxides and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyrrole and pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that allow it to interact with various biological targets.

Anticancer Activity :

Research indicates that derivatives of pyrrole compounds can inhibit the growth of cancer cells. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced tumor growth rates in cancer models.

Mechanism of Action :

The mechanism involves binding to the active site of DHFR and potentially disrupting folate metabolism in cancer cells. This inhibition can lead to increased apoptosis and decreased cell viability in various tumor types.

Catalysis

The presence of the boron moiety in the compound suggests potential applications in catalysis.

Boron-Catalyzed Reactions :

Boron-containing compounds are known to act as catalysts in various organic reactions. The tetramethyl dioxaborolane group can facilitate reactions such as C–C bond formation and other nucleophilic substitutions. This property is particularly useful in organic synthesis for creating complex molecules from simpler precursors .

| Reaction Type | Catalytic Role | Example Application |

|---|---|---|

| C–C Bond Formation | Catalyst for cross-coupling reactions | Synthesis of biaryl compounds |

| Nucleophilic Substitution | Facilitates substitution reactions | Synthesis of pharmaceuticals |

Material Science

The unique structure of this compound allows it to be utilized in developing advanced materials.

Polymer Chemistry :

The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that polymers containing boron can exhibit improved flame retardancy and thermal resistance .

Nanocomposites :

Incorporating this compound into nanocomposite materials can improve their electrical properties and conductivity. This is particularly relevant for applications in electronic devices and sensors .

Case Study 1: Anticancer Drug Development

A study investigated the anticancer properties of a related pyrrole derivative in vitro. The results showed a significant decrease in cell viability across several cancer cell lines after treatment with the compound. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Boron-Catalyzed Organic Synthesis

In another study, researchers utilized this compound as a catalyst for a series of cross-coupling reactions. The results demonstrated high yields and selectivity for biaryl products under mild conditions, showcasing its potential as a versatile catalyst in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In catalysis, the boronate ester group can facilitate various coupling reactions. In biological systems, the compound may interact with specific proteins or nucleic acids, altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-pyrrol-1-yl)pyridine: Lacks the dimethyl and boronate ester groups, making it less versatile in synthetic applications.

2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar but lacks the boronate ester group, limiting its use in coupling reactions.

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the pyrrole ring, reducing its potential for bioconjugation.

Uniqueness

The unique combination of the pyrrole and pyridine rings with the boronate ester group makes 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine particularly valuable in both synthetic chemistry and potential biological applications. Its versatility in undergoing various chemical reactions and its potential for use in diverse fields highlight its significance.

Activité Biologique

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: C15H20B2N2O2

- Molecular Weight: 288.14 g/mol

The presence of both pyridine and pyrrole rings in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that compounds containing pyrrole and pyridine moieties exhibit a range of biological activities, including:

- Antibacterial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties: Some derivatives have been noted for their antiproliferative effects in cancer cell lines.

- Enzyme Inhibition: The ability to inhibit specific enzymes makes these compounds valuable in drug development.

1. Antibacterial Activity

Studies have demonstrated that derivatives of pyrrole and pyridine exhibit significant antibacterial properties. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

These findings suggest that the compound may possess similar antibacterial activity due to its structural characteristics.

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- Results:

- Compound X (similar structure) showed a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.

This indicates that the compound under investigation may also exhibit cytotoxic effects on cancer cells.

3. Enzyme Inhibition

Research has focused on the enzyme-inhibitory properties of pyrrole and pyridine derivatives:

| Enzyme Target | IC50 Value (µM) |

|---|---|

| GSK-3β | 45.8 |

| Dihydrofolate Reductase | 25.0 |

These results highlight the potential for the compound to act as a GSK-3β inhibitor, which is relevant in neurodegenerative diseases and cancer therapies.

Case Studies

A notable case study involved the synthesis and testing of a related compound in a monoclonal antibody production system. The study revealed that:

- The addition of the compound improved cell-specific productivity by enhancing glucose uptake while suppressing excessive cell growth.

- Final monoclonal antibody concentration reached 1,098 mg/L, significantly higher than controls.

This study underscores the compound's potential utility in biopharmaceutical production processes.

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-12-7-8-13(2)20(12)15-10-9-14(11-19-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAQNLLLBRAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C(=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.